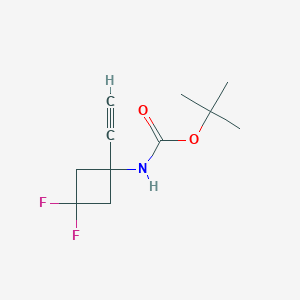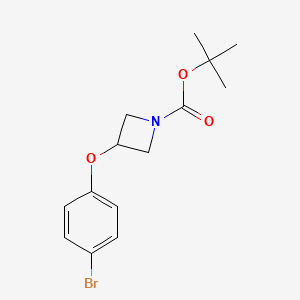
Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
Übersicht
Beschreibung
The compound "tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl azetidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate belongs. These compounds are of interest due to their potential as building blocks for more complex molecules, with applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of tert-butyl azetidine derivatives is described in several papers. For instance, paper outlines scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that can be further derivatized. Similarly, paper details the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is a potential building block for amino alcohols and polyamines. These synthetic approaches are relevant as they provide methods for creating azetidine derivatives that could be applied to the synthesis of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial for understanding their reactivity and potential applications. Paper provides structural data for 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine and its derivative, an investigative anticancer agent. The study uses single-crystal X-ray diffraction to show how chemical transformations affect the azetidine ring's hybridization and crystal density. This information is valuable for predicting the behavior of similar azetidine compounds, including tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of azetidine derivatives is explored in paper , where 3-(3-(tert-butyldimethylsilyloxy)buta-1,3-dienyl)oxazolidin-2-ones undergo Diels-Alder cycloaddition with electrophilic 2H-azirines. The resulting cycloadducts can be further transformed under acidic conditions to yield aminoenones and aziridine derivatives. This demonstrates the versatility of azetidine derivatives in chemical reactions, which could be extrapolated to the reactivity of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are not directly discussed in the provided papers. However, paper describes the synthesis and antibacterial activity of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, which, like azetidine derivatives, contain the tert-butyl group and are used in medicinal chemistry. The study includes NMR, mass spectra, and elemental analyses to determine the structures of the synthesized compounds. These techniques could be applied to tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate to ascertain its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate and its derivatives have been explored in the context of medicinal chemistry. Researchers have investigated the synthesis of various azetidine-2-carboxylic acid analogs with different heteroatomic side chains for potential application in studying peptide activity and conformation influence (Sajjadi & Lubell, 2008). Additionally, the base-promoted α-alkylation of these compounds has been studied, demonstrating improved yields and diastereoselectivities, which is significant for producing optically active azetidine-2-carboxylic acid esters (Tayama, Nishio & Kobayashi, 2018).
Applications in Drug Synthesis and Modification
These compounds are also instrumental in the synthesis of novel pharmaceutical intermediates. For instance, the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described, which serves as a convenient entry point for novel compounds, potentially impacting the development of new drugs (Meyers et al., 2009). Another study focuses on the preparation of protected 3-haloazetidines, which are used as versatile building blocks in medicinal chemistry for synthesizing high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas & Lopchuk, 2018).
Exploration in Antimicrobial Agents
Research has also been conducted on the synthesis of substituted phenyl azetidines, including 3-(4-bromo phenyl) azetidine, for potential use as antimicrobial agents. This involves a series of reactions leading to the creation of compounds characterized by various analytical techniques and tested for antimicrobial activity (Doraswamy & Ramana, 2013).
Structural Analysis and Characterization
Studies on the structural analysis of related azetidine compounds, such as 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine, have been carried out to understand their chemical transformations and properties, which can aid in elucidating the biological activity of these compounds (Deschamps, Cannizzo & Straessler, 2013).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUQHNPRXCCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)
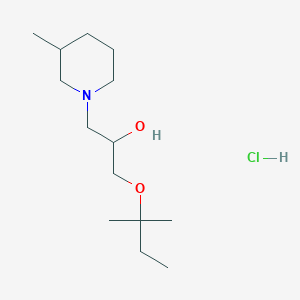
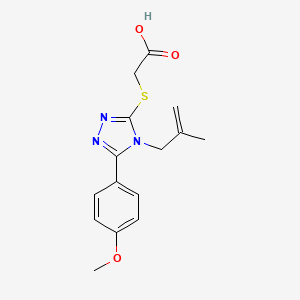
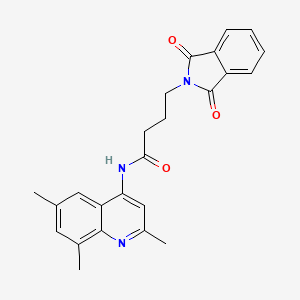
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)


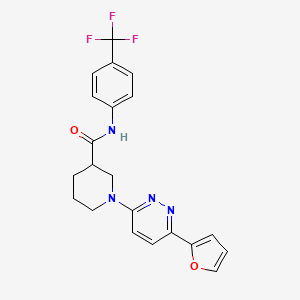
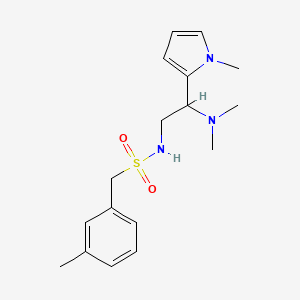
![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)


![N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3004766.png)
